molecular formula C21H28N6O2 B11995339 6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one

6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one

Cat. No.: B11995339
M. Wt: 396.5 g/mol
InChI Key: LQSSGJRDDZEYJY-LFVJCYFKSA-N
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Description

6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazinyl group: This step involves the reaction of the purinone core with hydrazine derivatives under controlled conditions.

    Addition of the phenylbutylidene group: This is typically done through a condensation reaction with an appropriate aldehyde or ketone.

    Final modifications: These may include hydroxylation and methylation reactions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazinyl group can be reduced to form an amine.

    Substitution: The phenylbutylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one: Unique due to its specific combination of functional groups.

    Other purinone derivatives: Similar core structure but different substituents, leading to varied properties and applications.

    Hydrazinyl compounds: Share the hydrazinyl group but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

3-methyl-7-pentyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C21H28N6O2/c1-4-6-10-14-27-17-18(26(3)21(29)23-19(17)28)22-20(27)25-24-16(11-5-2)15-12-8-7-9-13-15/h7-9,12-13H,4-6,10-11,14H2,1-3H3,(H,22,25)(H,23,28,29)/b24-16+

InChI Key

LQSSGJRDDZEYJY-LFVJCYFKSA-N

Isomeric SMILES

CCCCCN1C2=C(N=C1N/N=C(\CCC)/C3=CC=CC=C3)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCN1C2=C(N=C1NN=C(CCC)C3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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